N-cyclooctyl-2-nitrobenzamide
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Overview
Description
N-cyclooctyl-2-nitrobenzamide is a chemical compound with the molecular formula C15H20N2O3 . It has an average mass of 276.331 Da and a monoisotopic mass of 276.147400 Da .
Molecular Structure Analysis
N-cyclooctyl-2-nitrobenzamide crystallizes at room temperature in the monoclinic space group P21/n . The crystal packing is stabilized by N–H⋯O hydrogen bonds .Physical And Chemical Properties Analysis
N-cyclooctyl-2-nitrobenzamide has a molecular formula of C15H20N2O3 . The FTIR spectrum of a related compound, N-Cyclohexyl-2-nitrobenzamide, showed the stretching vibrations at 3271 (N–H), 1638 (C=O), 1586 (C=C), and 1150 (C–N) cm−1 .Scientific Research Applications
Synthesis of Novel Heterocycles
N-cyclooctyl-2-nitrobenzamide: serves as an intermediate in the synthesis of diverse heterocyclic compounds. These heterocycles are crucial in the development of new pharmaceuticals and materials with unique properties .
Crystallography and Structural Analysis
The compound has been characterized by X-ray diffraction analysis, providing insights into its crystal structure. This information is valuable for understanding the material’s properties and for designing compounds with desired characteristics .
Non-Covalent Interaction Studies
Research into N-cyclooctyl-2-nitrobenzamide includes the exploration of non-covalent interactions within its crystal packing. These studies are essential for the design of molecular assemblies and understanding molecular recognition processes .
Spectroscopic Characterization
The compound’s spectroscopic data, including FTIR and NMR spectra, are used to elucidate its structure. This is fundamental in chemical research for identifying and characterizing new compounds .
Hydrogen Bonding Research
N-cyclooctyl-2-nitrobenzamide: is analyzed for its hydrogen bonding capabilities. Understanding these interactions is crucial for the development of supramolecular chemistry and drug design .
Luminescent Property Exploration
The nitro group’s incorporation into benzamide derivatives, like N-cyclooctyl-2-nitrobenzamide , can enhance luminescent properties. This has potential applications in the development of optical materials and sensors .
Peptidomimetics
Benzanilides containing aminoalkyl groups, similar to N-cyclooctyl-2-nitrobenzamide , have been used as peptidomimetics. These compounds mimic peptides and can be used in the design of high-affinity ligands for biological targets .
Inhibitor Development
Compounds structurally related to N-cyclooctyl-2-nitrobenzamide have been investigated as inhibitors for various enzymes, such as acetyl-CoA carboxylase and farnesyl transferase. This research is significant for therapeutic drug development .
Future Directions
properties
IUPAC Name |
N-cyclooctyl-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c18-15(13-10-6-7-11-14(13)17(19)20)16-12-8-4-2-1-3-5-9-12/h6-7,10-12H,1-5,8-9H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMKDRNYTPWONN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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